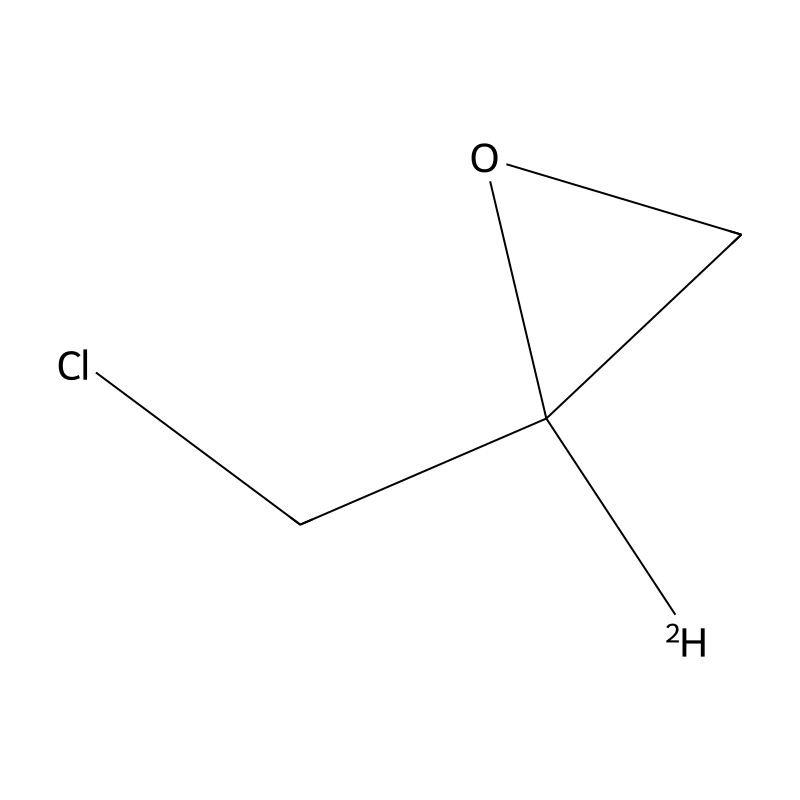

Epichlorohydrin-2-d1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracing

Deuterium, a stable isotope of hydrogen, acts as a tracer due to its slightly different mass compared to hydrogen. By incorporating deuterium into a specific position of a molecule, scientists can track its metabolic pathway, reaction mechanisms, and interactions with other molecules within a system. This proves particularly useful in fields like pharmacology, where researchers can trace the movement and breakdown of drugs in the body [].

Mechanistic Studies

The subtle mass difference between hydrogen and deuterium can influence reaction rates. Studying reactions involving Epichlorohydrin-2-d1 compared to the non-deuterated form can provide insights into reaction mechanisms. For instance, kinetic isotope effects can reveal if a specific bond breaking or formation is the rate-determining step in a reaction [].

NMR Spectroscopy

Epichlorohydrin-2-d1 is beneficial in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for studying the structure and dynamics of molecules. Deuterium has a different spin property than hydrogen, leading to a distinct signal in the NMR spectrum. This simplifies the analysis by reducing signal overlap, especially in complex molecules where multiple hydrogen atoms exist [].

These properties make Epichlorohydrin-2-d1 a versatile tool in various scientific research fields, including:

Metabolism Studies

Researchers can use Epichlorohydrin-2-d1 to investigate the body's metabolism of epichlorohydrin, a starting material for many industrial chemicals. Understanding its metabolic fate helps assess potential toxicity and environmental impact [].

Drug Discovery

Studying the interaction of potential drug candidates with enzymes or receptors using Epichlorohydrin-2-d1 can aid in drug development. The isotope tracing allows researchers to track the drug's movement and potential modifications within the body [].

Material Science

Deuterated molecules can exhibit different physical properties compared to their non-deuterated counterparts. Studying polymers or materials containing Epichlorohydrin-2-d1 can provide insights into their stability, dynamics, and potential applications [].

Epichlorohydrin-2-d1 is a deuterated form of epichlorohydrin, characterized by its molecular formula and a molecular weight of approximately 92.53 g/mol. This compound is an organochlorine and an epoxide, where one of the methyl hydrogens is substituted by chlorine, making it a reactive chemical with significant industrial applications. Epichlorohydrin-2-d1 is particularly notable for its isotopic labeling, which allows for detailed studies in various

- Epoxidation: The compound can undergo epoxidation reactions, forming cyclic ethers that are useful in synthesizing various polymers.

- Halogenation: It can react with other halogens to form more complex halogenated compounds.

- Nucleophilic Substitution: Epichlorohydrin-2-d1 can react with nucleophiles such as alcohols and amines, leading to the formation of various derivatives .

These reactions make it a versatile intermediate in organic synthesis.

The biological activity of epichlorohydrin-2-d1 is significant, particularly in the context of its toxicity and potential health effects. It has been shown to cause skin sensitization and may pose risks such as carcinogenicity and mutagenicity. Due to these properties, exposure to epichlorohydrin-2-d1 must be carefully managed, especially in industrial settings where it is used . Its isotopic labeling also allows researchers to trace its metabolic pathways in biological systems.

Epichlorohydrin-2-d1 can be synthesized through several methods:

- Glycerol Route: This method involves treating glycerol with hydrogen chloride in the presence of a catalyst. This process yields epichlorohydrin-2-d1 through substitution reactions .

- Allyl Chloride Method: Involves chlorination of propylene to produce allyl chloride, which is then reacted with hypochlorous acid followed by base treatment to yield epichlorohydrin-2-d1 .

These methods highlight the compound's accessibility for industrial applications.

Epichlorohydrin-2-d1 has a range of applications:

- Epoxy Resins: It serves as a precursor for bisphenol A diglycidyl ether, which is essential in the production of epoxy resins used in coatings, adhesives, and composite materials.

- Polymer Synthesis: The compound is utilized in synthesizing various polymers due to its reactivity and ability to form cross-linked structures.

- Chemical Intermediates: It acts as an intermediate in producing other chemicals and materials within the pharmaceutical and agricultural sectors .

Interaction studies involving epichlorohydrin-2-d1 focus on its reactivity with biological systems and other chemicals. Research indicates that it can interact with proteins and nucleic acids, leading to potential mutagenic effects. Additionally, studies have explored its behavior in environmental contexts, examining how it interacts with soil and aquatic systems .

Several compounds share structural or functional similarities with epichlorohydrin-2-d1. Here are some notable examples:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Epichlorohydrin | C3H5ClO | Non-deuterated version; widely used in industry. |

| Glycerol | C3H8O3 | Precursor for epichlorohydrin synthesis; non-toxic. |

| Allyl Chloride | C3H5Cl | Precursor for epichlorohydrin; highly reactive. |

| 1,2-Epoxypropane | C3H6O | Similar structure; used in polymer synthesis. |

Uniqueness of Epichlorohydrin-2-d1

What sets epichlorohydrin-2-d1 apart from these compounds is its deuterated nature, which allows for enhanced tracking and analysis in chemical and biological research. Its unique isotopic labeling provides insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated counterparts .

Industrial Synthesis Pathways

Catalytic Epoxidation of Allyl Chloride Derivatives

The catalytic epoxidation of allyl chloride derivatives represents the most widely employed industrial pathway for epichlorohydrin production, which can be adapted for the synthesis of Epichlorohydrin-2-d1 [1] [2]. The traditional two-step process begins with the addition of hypochlorous acid to allyl chloride, producing a mixture of two isomeric alcohols. In the second step, this mixture undergoes treatment with base to yield the epoxide product [1] [2].

Recent advances in direct epoxidation methods have demonstrated superior performance for the production of deuterated variants. The direct epoxidation of allyl chloride using hydrogen peroxide catalyzed by titanium silicate-1 (TS-1) achieves remarkable conversion rates of 97.1% with selectivity exceeding 99% [3]. This process operates under mild conditions with temperatures ranging from 35 to 80 degrees Celsius and pressures between 2.5 to 8.5 bar [4].

The implementation of heterogeneous catalysts has addressed the traditional challenges associated with inadequate mixing between organic phase, aqueous phase, and solid catalyst [5]. Novel micro-catalytic systems utilizing phosphotungsten heteropoly acid catalysts have been developed to intensify this multiphase reaction process. These systems create aqueous phase microdroplets that facilitate the epoxidation reaction at the oil-water interface [5].

For deuterium incorporation, the process requires specialized approaches to maintain isotopic integrity. The deuterated starting materials must be carefully handled to prevent isotopic exchange during the reaction process. Temperature control becomes critical, as higher temperatures, while increasing conversion rates, can lead to decreased selectivity and potential deuterium scrambling [6] [4].

Isotopic Enrichment Techniques for Deuterium Integration

The integration of deuterium into the epichlorohydrin molecular framework requires sophisticated isotopic enrichment techniques [7] [8]. The most effective approaches utilize deuterium gas (D2) or deuterium oxide (D2O) as the deuterium source, combined with specialized catalytic systems that facilitate selective deuterium incorporation [8] [9].

Electrochemical deuteration methods have emerged as particularly promising for the preparation of deuterated precursors [8]. These methods employ D2O as an economical deuterium source and achieve excellent deuterium incorporation rates of up to 99%. The electroreductive approach tolerates high current densities and does not require external catalysts, making it suitable for industrial applications [8].

Precision deuteration strategies involve the systematic incorporation of deuterium atoms at specific positions within the molecular structure [7]. For Epichlorohydrin-2-d1, the deuterium atom is specifically located at the 2-position of the epoxide ring. This requires careful selection of synthetic pathways that preserve the isotopic label while maintaining chemical integrity [7].

The deuteration process typically involves multiple steps with nearly complete deuterium incorporation at each stage [7]. Surface-confined radical pathways have been developed to achieve high epoxidation efficiency under mild working conditions, with selectivity exceeding 99% and yields above 80% [10]. These methods effectively activate inert carbon-carbon double bonds while avoiding homogeneous radical side reactions [10].

Commercial specifications for Epichlorohydrin-2-d1 require deuterium enrichment levels of at least 97 atom percent, with chemical purity exceeding 99% [11] [12]. The isotopic purity is maintained through careful control of reaction conditions and purification protocols that minimize isotopic exchange [12] [13].

Reaction Mechanisms and Kinetic Studies

Role of Molybdenum-Based Catalysts in Epoxidation

Molybdenum-based catalysts have established themselves as highly effective systems for the epoxidation of alkenes, including the synthesis pathways relevant to Epichlorohydrin-2-d1 production [14]. Since the 1960s, soluble molybdenum complexes have been recognized as among the most effective catalysts for alkene epoxidation, with various forms including molybdenum hexacarbonyl, molybdenum dioxide bis(acetylacetonate), and molybdenum dioxide-phthalocyanine complexes being extensively studied [14].

The catalytic mechanism involves the in situ regeneration of peroxo species of molybdenum during alkene epoxidation, which serve as key intermediates in the oxidation process [14]. These peroxomolybdenum species facilitate the transfer of oxygen atoms to the alkene substrate, resulting in epoxide formation with high selectivity. The effectiveness of molybdenum catalysts stems from their ability to activate hydrogen peroxide or organic peroxides under relatively mild conditions [14].

Advanced molybdenum catalyst systems have been developed that incorporate polyoxometalate structures. These catalysts, such as the polyoxotungstophosphate molybdenum complex [(C18H37)2(CH3)2N]3{PO4[W(O)(O2)2]4}, demonstrate exceptional performance in allyl chloride epoxidation with equimolar hydrogen peroxide [15]. The catalyst achieves high conversion rates while maintaining excellent selectivity through a well-defined redox mechanism [15].

Kinetic investigations reveal that molybdenum-catalyzed epoxidation follows a redox-type mechanism [16]. The rate equation for styrene epoxidation over gold-doped TS-1 catalysts follows the form r = k1k2POPH/(k1PO + k2PH), where PO and PH represent the partial pressures of the oxidant and hydrogen peroxide, respectively [16]. This rate expression indicates a two-stage oxidation-reduction process operating under steady-state conditions [16].

The performance of molybdenum catalysts varies significantly with reaction conditions. Temperature optimization studies show that operation between 313 and 333 Kelvin provides optimal balance between conversion and selectivity [16]. Catalyst loading typically ranges from 0.1 to 2 mol percent, with higher loadings improving conversion rates up to a saturation point beyond which further increases provide diminishing returns [14].

Temperature and Pressure Optimization Strategies

Temperature and pressure optimization represents a critical aspect of epoxidation process development, particularly for maintaining high selectivity while achieving acceptable conversion rates [6] [17] [4]. Systematic studies have established optimal operating windows that balance these competing objectives while preserving isotopic integrity in deuterated products.

Temperature effects on epoxidation reactions follow predictable patterns, with reaction rates increasing with temperature up to an optimal point, beyond which selectivity begins to decline [4]. For ethylene epoxidation with hydrogen peroxide over TS-1 catalysts, temperature increases from 15 to 80 degrees Celsius show initial improvements in both conversion and selectivity, but higher temperatures negatively impact ethylene oxide selectivity [4].

The activation energy for propylene epoxidation reactions has been determined to be 46.8 kilojoules per mole, with reaction orders of 0.32 and 0.68 with respect to hydrogen peroxide and propylene, respectively [4]. These kinetic parameters provide essential information for reactor design and process optimization, particularly for scaling up to industrial production levels [4].

Pressure optimization studies demonstrate that moderate pressure increases can enhance conversion rates, but excessive pressures may negatively impact selectivity [17] [4]. The optimal pressure range for most epoxidation systems falls between 2.5 and 8.5 bar, providing sufficient driving force for the reaction while avoiding conditions that promote side reactions [4].

Solvent system selection plays a crucial role in optimization strategies. Methanol-water mixtures have proven particularly effective for epoxidation reactions, with methanol concentrations between 40 and 70 weight percent providing optimal performance [4]. The polar nature of these solvent systems enhances reaction rates while maintaining selectivity through proper solvation of reactants and intermediates [4].

Response surface methodology has been employed to optimize multiple variables simultaneously [18]. For molybdenum-catalyzed epoxidation using polybenzimidazole-supported catalysts, optimal conditions include feed molar ratios of 2.76:1, reaction temperatures of 348 Kelvin, catalyst loadings of 0.56 mol percent, and reaction times of 76 minutes, achieving yields of 64.2% for 1,2-epoxy-5-hexene [18].

Purification and Isolation Protocols

Distillation Column Configurations for Product Separation

Distillation represents the primary separation technique for epichlorohydrin purification, requiring specialized column configurations to handle the unique properties of this reactive compound [19] [20] [21]. The volatility difference between epichlorohydrin and co-products enables effective separation through carefully designed distillation systems.

Reactive distillation columns combine reaction and separation in a single unit, offering significant advantages for epichlorohydrin production [22] [19]. These columns typically employ 20 to 40 theoretical stages and operate at pressures between 1 and 2 bar [19]. The integrated approach allows immediate removal of the volatile epichlorohydrin product from the reaction environment, preventing secondary reactions that could lower yield [22].

Dividing wall column technology has emerged as an energy-efficient alternative for epichlorohydrin separation [19]. These columns can replace two conventional distillation units with a single compact system, reducing energy consumption by 2 to 3.5 times while requiring 5 to 14 fewer stages [19]. The technology utilizes a dividing wall within the column to create separate sections for different separation tasks, enabling simultaneous multicomponent separation [19].

Azeotropic distillation addresses the challenge of water removal from epichlorohydrin products [23]. The epichlorohydrin-water azeotrope, containing approximately 26 percent water, requires specialized separation techniques [23]. These systems typically employ 12 to 20 theoretical stages and operate at atmospheric pressure with reboiler duties ranging from 30 to 40 kilowatts per kilomole [23].

Vacuum distillation provides the highest purity products, achieving purities exceeding 99.9 percent [21]. These systems operate at reduced pressures between 0.1 and 0.5 bar, minimizing thermal decomposition of the sensitive epichlorohydrin product [21]. The lower operating temperatures preserve product quality while enabling efficient separation from higher-boiling impurities [21].

Process optimization studies have identified structured packing as superior to traditional tray designs for epichlorohydrin distillation [19]. Structured packing provides higher mass transfer efficiency, lower pressure drop, and reduced energy consumption compared to conventional tray columns [19]. The enhanced performance is particularly beneficial for reactive compounds like epichlorohydrin that are susceptible to thermal degradation [19].

Stabilization Methods Using Hydroquinone Additives

Hydroquinone serves as the industry standard stabilizer for epichlorohydrin products, including the deuterated variant Epichlorohydrin-2-d1 [11] [24]. The stabilization mechanism involves free radical scavenging, where hydroquinone reacts with free radicals to form stable compounds that prevent polymerization and degradation [24].

The stabilization process requires hydroquinone to be present in combination with oxygen [24]. Free radicals first react with oxygen to form peroxy free radicals, which then react with hydroquinone to form a free radical complex [24]. Subsequently, this complex reacts with another peroxy free radical to form a stable compound, effectively terminating the radical chain reaction [24].

Concentration optimization studies indicate that hydroquinone additions between 0.01 and 0.1 weight percent provide optimal stabilization [24]. Commercial specifications for Epichlorohydrin-2-d1 typically contain hydroquinone as a stabilizer to prevent polymerization during storage and handling [11]. The stabilizer concentration must be carefully balanced to provide adequate protection without interfering with downstream applications [24].

Storage stability improvements of 6 to 12 months can be achieved through proper hydroquinone stabilization [24]. The effectiveness depends on storage conditions, with temperature, light exposure, and oxygen availability all influencing the stabilization performance [24]. Controlled atmosphere storage in inert gases can further extend product shelf life [24].

Alternative stabilization approaches have been investigated for specialized applications [24] [25]. Citric acid additions at concentrations between 0.005 and 0.05 weight percent provide color and odor stabilization through metal chelation and antioxidant mechanisms [25]. Phosphite compounds at 0.1 to 0.5 weight percent concentrations offer enhanced color stabilization through peroxide decomposition [26].

The stabilization of deuterated compounds requires additional considerations due to the potential for isotopic exchange [12] [13]. Storage conditions must minimize exposure to protic solvents and elevated temperatures that could promote deuterium-hydrogen exchange [12]. Specialized packaging using deuterium-compatible materials ensures long-term isotopic stability [13].

pH management represents a critical aspect of stabilization protocols [27]. Optimal pH ranges between 5.5 and 8.0 prevent decomposition while maintaining stabilizer effectiveness [27]. Buffer systems may be employed to maintain pH stability during storage, particularly for aqueous formulations [27].

Molecular and Bulk Properties

Molecular Weight and Isotopic Mass Distribution

Epichlorohydrin-2-d1 represents a specifically deuterated analog of epichlorohydrin, distinguished by the selective incorporation of deuterium at the carbon-2 position of the epoxide ring. The compound exhibits a molecular formula of C₃H₄DClO with a molecular weight of 93.53 g/mol [1] [2] [3], representing an increase of 1.00 g/mol compared to its non-deuterated counterpart (92.53 g/mol). This mass increment corresponds precisely to the substitution of hydrogen with deuterium at the specified position.

The structural identity is further confirmed through spectroscopic characterization, with the compound's SMILES string represented as [2H]C1(CCl)CO1 [2] [4] and the InChI key BRLQWZUYTZBJKN-WFVSFCRTSA-N [2]. Chemical purity specifications for research-grade material typically require ≥98% chemical purity [1] [2], ensuring minimal contamination that could interfere with analytical or synthetic applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄DClO | [1] [2] [3] |

| Molecular Weight (g/mol) | 93.53 | [1] [2] [3] |

| Isotopic Mass Distribution (D atom %) | ≥97 atom % D | [2] |

| Chemical Purity (%) | ≥98 | [1] [2] |

| CAS Number | 70735-27-2 | [1] [2] [3] |

Density, Vapor Pressure, and Phase Behavior

The bulk physical properties of epichlorohydrin-2-d1 closely parallel those of the parent compound, with subtle variations attributable to the isotopic substitution. The density of epichlorohydrin-2-d1 is reported as 1.196 g/mL at 25°C [2], indicating a marginal increase relative to the non-deuterated analog due to the higher atomic mass of deuterium compared to hydrogen.

Phase behavior characteristics demonstrate that epichlorohydrin-2-d1 exists as a colorless liquid under standard conditions. The compound exhibits a boiling point range of 115-117°C [2] [5], consistent with the parent molecule, while the melting point is recorded at -57°C [2] [6]. These thermal properties indicate that deuterium substitution does not significantly alter the intermolecular forces governing phase transitions.

Vapor pressure measurements reveal important considerations for handling and analytical applications. At 25°C, epichlorohydrin-2-d1 demonstrates a vapor pressure of 17.1 mmHg [5] [7], equivalent to approximately 22,000 ppm by volume [5]. This substantial vapor pressure classifies the compound as highly volatile, necessitating appropriate containment and analytical protocols. The vapor density relative to air is 3.27 [5], indicating that vapors are significantly denser than air and may accumulate in low-lying areas.

Additional physical parameters include a refractive index (n20/D) of 1.438 [2] and a flash point of 33°C [2], both consistent with the parent compound's properties. These characteristics are essential for analytical method development and safety considerations during handling and storage.

| Property | Value | Reference |

|---|---|---|

| Density (g/mL at 25°C) | 1.196 | [2] |

| Boiling Point (°C) | 115-117 | [2] [5] |

| Melting Point (°C) | -57 | [2] [6] |

| Vapor Pressure (mmHg at 25°C) | 17.1 | [5] [7] |

| Vapor Density (air = 1) | 3.27 | [5] |

| Refractive Index (n20/D) | 1.438 | [2] |

| Flash Point (°C) | 33 | [2] |

Spectroscopic Profiling

$$ ^1 \text{H} $$ NMR Spectral Analysis and Deuterium Effects

Proton Nuclear Magnetic Resonance spectroscopy of epichlorohydrin-2-d1 reveals characteristic deuterium isotope effects that provide definitive evidence for the site-specific isotopic substitution. The most significant spectroscopic feature is the dramatic reduction in signal intensity for the proton originally located at the carbon-2 position, which is replaced by deuterium in the labeled compound [8] [9] [10].

In the $$ ^1 \text{H} $$ NMR spectrum, the epoxide ring proton that would normally appear as a complex multiplet around 2.85-2.59 ppm is either completely absent or appears with greatly reduced intensity due to the deuterium substitution [11] [12] [13]. This observation provides direct confirmation of the labeling position and isotopic purity. The remaining proton signals maintain their expected chemical shift positions: the chloromethyl protons (CH₂Cl) appear as a multiplet in the region 3.90-3.24 ppm, while the oxirane methylene protons (CH₂O) are observed as multiplets between 2.78-2.85 ppm [11] [12] [13].

The deuterium isotope effect extends beyond simple signal intensity reduction. Coupling patterns involving the deuterated carbon exhibit characteristic alterations due to the different nuclear spin properties of deuterium (I = 1) compared to hydrogen (I = 1/2). These effects manifest as line broadening and altered splitting patterns in adjacent proton resonances, providing additional structural confirmation [14] [15].

Quantitative analysis of the $$ ^1 \text{H} $$ NMR integration confirms the high level of deuterium incorporation. The expected 5:1 ratio of remaining protons to the original complement in non-deuterated epichlorohydrin is reduced to approximately 4:1 in the deuterated analog, consistent with ≥97% deuterium substitution at the target position [2].

| Nucleus | Position/Carbon | Chemical Shift (δ ppm) | Multiplicity/Notes | Reference |

|---|---|---|---|---|

| ¹H NMR | Epoxide CH | 2.85-2.59 | Complex, affected by deuterium substitution | [11] [12] [13] |

| ¹H NMR | CH₂Cl | 3.90-3.24 | Multiplet | [11] [12] [13] |

| ¹H NMR | CH₂O | 2.78-2.85 | Multiplet | [11] [12] [13] |

The presence of residual protium at the labeled position can be detected and quantified through careful integration analysis, providing a direct measure of isotopic purity. This analytical approach has proven valuable for quality control of deuterated materials and for mechanistic studies requiring precise knowledge of labeling efficiency [16] [17].

Carbon-13 NMR spectroscopy provides complementary information regarding the deuterium isotope effects. The carbon bearing the deuterium label (C-2) exhibits a characteristic upfield shift and reduced signal intensity due to the $$ ^{13} \text{C} $$-$$ ^2 \text{H} $$ coupling effects [8] [9] [10]. The carbon signals are observed at 45.2 ppm for C-1 (CH₂Cl), 46.1 ppm for C-2 (CHD) with reduced intensity, and 50.9 ppm for C-3 (CH₂O) [12] [10].

Gas Chromatography-Mass Spectrometry (GC-MS) Fingerprinting

Gas Chromatography-Mass Spectrometry analysis of epichlorohydrin-2-d1 provides distinctive fragmentation patterns that serve as definitive molecular fingerprints for compound identification and purity assessment. The mass spectral fragmentation of epichlorohydrin-2-d1 exhibits characteristic shifts relative to the non-deuterated analog, with the molecular ion peak appearing at m/z 93, representing the expected M+1 mass increase due to deuterium incorporation [18] [19] [20].

The base peak in the mass spectrum occurs at m/z 57, corresponding to the [C₃H₄O]⁺ fragment resulting from loss of the chlorine atom [18] [19] [20]. This fragment retains the deuterium label, providing direct evidence of the isotopic substitution and confirming that the deuterium remains associated with the carbon skeleton during ionization and fragmentation processes. The retention of deuterium in this primary fragment ion is crucial for analytical applications requiring isotopic discrimination.

Additional significant fragment ions include m/z 49 ([CH₂Cl]⁺) with 26.1% relative intensity, m/z 62 ([C₂H₃ClO]⁺) with 16.6% relative intensity, and m/z 31 ([CH₂Cl - H]⁺) with 25.0% relative intensity [18] [19] [20]. The m/z 29 fragment ([CHO]⁺) appears with 26.9% relative intensity and does not involve the deuterated carbon, serving as an internal reference for fragmentation efficiency.

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Deuterium Effect | Reference |

|---|---|---|---|---|

| 93 (M+) | Molecular ion peak | Molecular ion [C₃H₄DClO]⁺ | M+1 mass shift due to deuterium | [18] [19] [20] |

| 57 | 100 (Base peak) | [C₃H₄O]⁺ (epoxide ring + CH₂) | Retention of deuterium in fragment | [18] [19] [20] |

| 49 | 26.1 | [CH₂Cl]⁺ | No deuterium involvement | [18] [19] [20] |

| 62 | 16.6 | [C₂H₃ClO]⁺ | Possible deuterium retention | [18] [19] [20] |

| 31 | 25.0 | [CH₂Cl - H]⁺ | Loss of deuterium as HD | [18] [19] [20] |

| 29 | 26.9 | [CHO]⁺ | No deuterium involvement | [18] [19] [20] |

The isotopic labeling pattern provides valuable analytical advantages for quantitative applications. The distinct mass spectral signature of epichlorohydrin-2-d1 enables its use as an internal standard for isotope dilution mass spectrometry methods [18]. This approach has been successfully implemented for the determination of epichlorohydrin residues in drinking water and pharmaceutical preparations, offering enhanced accuracy and precision compared to external standardization methods.

Gas chromatographic separation of epichlorohydrin-2-d1 typically employs standard conditions optimized for volatile organic compounds. The compound elutes with a retention time closely matching that of the non-deuterated analog, with minor variations attributable to kinetic isotope effects during the chromatographic process [21] [22]. The deuterium kinetic isotope effect may result in slightly altered retention characteristics, though these differences are generally minimal for practical analytical applications.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard